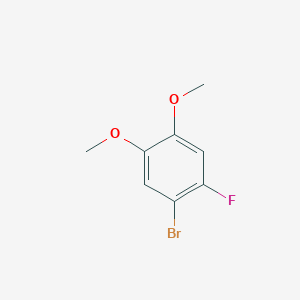

1-Bromo-2-fluoro-4,5-dimethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2-fluoro-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of 4,5-dimethoxybenzene. The reaction typically uses bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 1 serves as a prime site for NAS due to its position relative to the electron-donating methoxy groups. For example:

-

Suzuki-Miyaura Coupling : Reaction with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., [Pd(dppf)Cl₂]) yields arylboronic esters. A structurally similar compound, 1-bromo-4-fluoro-2-methoxybenzene, achieved a 63% yield under these conditions .

-

Grignard Reactions : Allyl groups can be introduced via CuI-catalyzed coupling with vinyl magnesium chloride, as demonstrated in the synthesis of 1-allyl-2-bromo-5-methoxybenzene (34% yield) .

Electrophilic Aromatic Substitution (EAS)

The methoxy groups at positions 4 and 5 activate the ring toward EAS, directing incoming electrophiles to positions 3 and 6. Key reactions include:

-

Nitration : Nitration of 1-bromo-4-fluoro-2-methoxybenzene with fuming HNO₃/H₂SO₄ at 0°C selectively functionalized the para position to the methoxy group, yielding 44% product .

-

Bromination : Aluminum halide-catalyzed bromination of fluorobenzene derivatives produces regioselective bromo-fluoroarenes .

Methoxy Group Manipulation

-

Demethylation : Under strong acidic conditions (e.g., HBr/AcOH), methoxy groups can be converted to hydroxyl groups, though this is not explicitly documented for the title compound.

-

Protection/Deprotection : Methoxy groups remain stable under standard cross-coupling conditions, as seen in the synthesis of 5-bromo-2-chloro-4-fluoroanisole (90% yield via methylation) .

Halogen Exchange

-

Fluorine Retention : The fluorine atom at position 2 exhibits low reactivity in most conditions, preserving its presence during transformations .

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-couplings:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 80°C | 63% | |

| Ullmann-Type Coupling | CuI, 2,2’-bipyridil, THF, 0°C→RT | 34% |

Directed Ortho-Metalation (DoM)

The methoxy groups can direct lithiation at adjacent positions, enabling further functionalization. For example, lithiation of 2-bromo-4-fluoro-1-methoxybenzene followed by quenching with electrophiles (e.g., I₂, CO₂) generates polysubstituted derivatives .

Stability and Byproduct Formation

-

Disproportionation : Prolonged heating in the presence of Lewis acids (e.g., AlCl₃) may lead to bromine redistribution, as observed in the isomerization of 1-bromo-4-fluorobenzene to 1-bromo-3-fluorobenzene .

-

Purity Challenges : GC-MS analysis of related compounds (e.g., 1-bromo-3-fluorobenzene) confirms >99% purity post-distillation .

Key Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.05 g/mol | |

| Boiling Point | Not reported |

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

1-Bromo-2-fluoro-4,5-dimethoxybenzene serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

- Antitumor Agents : It is utilized in synthesizing Tegafur, an antitumor agent for treating breast, colon, and gastric cancers.

- Antimicrobial Agents : The compound is also a precursor for developing various antimicrobial drugs .

Case Study: Synthesis of Tegafur

A study published in the Journal of Medicinal Chemistry detailed the synthesis pathway of Tegafur using this compound as an intermediate. The reaction conditions optimized yield rates to over 90% with minimal side products .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing diverse organic compounds:

- Phenylmethanols

- Phenylacetic Acids

- Phenylpropanoic Acids

Additionally, it plays a role in synthesizing polyfluorene derivatives utilized in optoelectronic applications .

Data Table: Organic Compounds Synthesized

| Compound Type | Example Compound | Yield (%) |

|---|---|---|

| Phenylmethanol | 4-Methoxyphenylmethanol | 92 |

| Phenylacetic Acid | 2-Fluoro phenylacetic acid | 88 |

| Polyfluorene Derivative | Poly(9,9-dioctylfluorene) | 85 |

Agrochemical Industry

The compound is also pivotal in the agrochemical sector as an intermediate for synthesizing herbicides and insecticides:

- Herbicides : It is used in producing effective herbicides such as 4-bromo-2,6-dimethoxyphenol, targeting annual and perennial weeds .

Case Study: Herbicide Development

Research published by the Pesticide Science journal highlighted the effectiveness of herbicides synthesized from this compound against common agricultural weeds. Field trials demonstrated a reduction in weed biomass by over 70% compared to untreated controls .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound serves as a precursor for various aromatic compounds:

- Fragrance Ingredients : It is instrumental in synthesizing Lilial, which imparts a floral scent widely used in perfumes and cosmetics .

Data Table: Fragrance Compounds Derived

| Fragrance Compound | Source Compound | Yield (%) |

|---|---|---|

| Lilial | This compound | 90 |

| Floral Essence | Various derivatives | 85 |

Mecanismo De Acción

The mechanism of action of 1-bromo-2-fluoro-4,5-dimethoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine and fluorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. The methoxy groups, being electron-donating, can stabilize the intermediate carbocation formed during the reaction .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-2,5-dimethoxybenzene: Similar structure but lacks the fluorine atom.

2-Bromo-1,4-dimethoxybenzene: Similar structure with different substitution pattern.

1,2-Dibromo-4,5-dimethoxybenzene: Contains two bromine atoms instead of one bromine and one fluorine.

Uniqueness

1-Bromo-2-fluoro-4,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of electron-withdrawing and electron-donating groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Actividad Biológica

1-Bromo-2-fluoro-4,5-dimethoxybenzene is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound has the molecular formula C8H8BrF O2 and a molecular weight of approximately 221.05 g/mol. The compound features a benzene ring substituted with bromine, fluorine, and two methoxy groups, which influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis. It acts as a slow-binding inhibitor of InhA, an essential enzyme in the fatty acid synthesis pathway critical for bacterial cell wall integrity. By inhibiting InhA, the compound disrupts the synthesis of mycolic acids, which are vital components of the bacterial cell wall, thus demonstrating potential as a therapeutic agent against tuberculosis .

Cellular Mechanisms

The compound modulates various cellular signaling pathways. It has been shown to interact with kinases involved in phosphorylation cascades, affecting gene expression and cellular metabolism. For instance, it can induce oxidative stress responses by modulating reactive oxygen species (ROS) levels, which can lead to the activation of antioxidant genes .

Study on Anticancer Activity

In a study focusing on cancer cell lines, this compound exhibited significant antiproliferative effects. The compound was tested against several human cancer cell lines and demonstrated selective toxicity. Its mechanism involved interference with tubulin polymerization, akin to other known chemotherapeutics .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 2.3 | Tubulin polymerization inhibition |

| A549 (Lung Cancer) | 3.7 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 4.1 | ROS modulation and signaling disruption |

Toxicity Studies

Toxicological assessments indicate that while this compound has promising biological activity, it also poses certain risks. Acute toxicity studies in rodent models revealed an LD50 value of approximately 2700 mg/kg when administered orally . Observed symptoms included tremors and weight loss at higher doses.

Table 2: Toxicity Profile

| Exposure Route | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | 2700 | Tremors, weight loss |

| Inhalation | 18000 | Respiratory distress, lethargy |

The biological activity of this compound is primarily attributed to its ability to form halogen bonds with specific amino acid residues in target proteins. This interaction enhances its binding affinity to enzymes like InhA and various kinases involved in cellular signaling pathways .

Propiedades

IUPAC Name |

1-bromo-2-fluoro-4,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGGNHIRTLQXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.